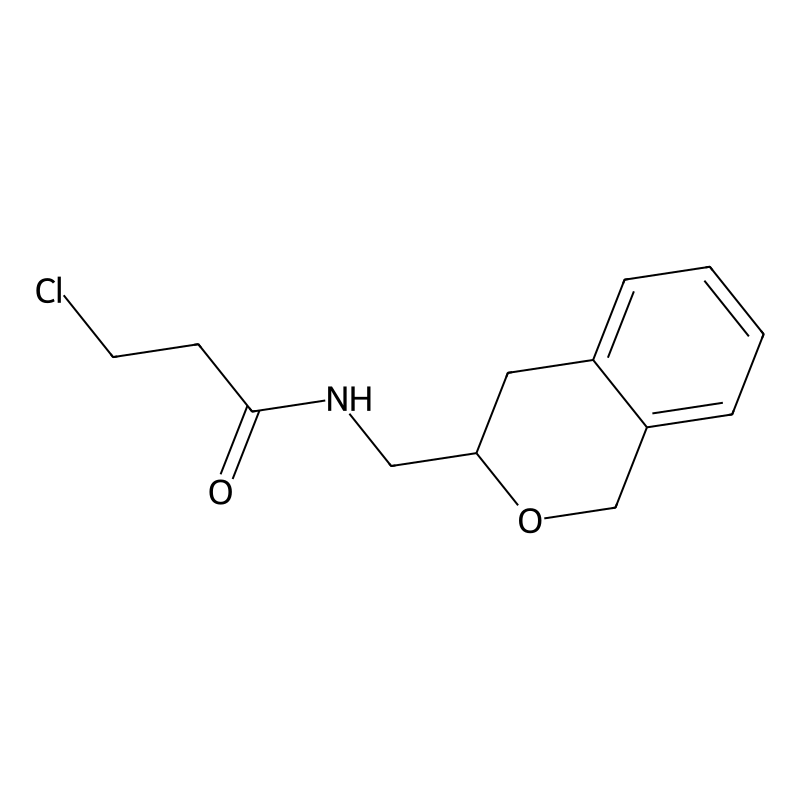

3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide is a chemical compound characterized by its unique structure, which includes a chloro group and a dihydrobenzopyran moiety. The compound's molecular formula is , and it features a propanamide backbone attached to a 3,4-dihydro-1H-2-benzopyran substituent. This structural configuration contributes to its potential biological activities and applications in various fields, including medicinal chemistry.

The reactivity of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide can be attributed to the presence of the chloro group, which can participate in nucleophilic substitution reactions. For example, it may undergo hydrolysis in the presence of water, leading to the formation of corresponding amines or acids depending on the reaction conditions. Additionally, the amide bond can be hydrolyzed under acidic or basic conditions, yielding the respective carboxylic acid and amine.

The synthesis of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide can be achieved through several methods:

- Chlorination Reaction: Starting from 3,4-dihydro-1H-2-benzopyran, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

- Amidation: The resulting chloro compound can then be reacted with propanamide to form the desired product via nucleophilic substitution.

- Alternative Routes: Other synthetic routes may involve coupling reactions or cyclization steps to construct the benzopyran framework before introducing the chloro and amide functionalities.

The applications of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide are primarily explored in medicinal chemistry. Potential uses include:

- Development of new pharmaceuticals targeting neurological disorders due to its possible neuroprotective effects.

- Research into anti-inflammatory agents leveraging its structural properties.

Interaction studies involving 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide may focus on its binding affinity to specific receptors or enzymes. Investigations could include:

- Enzyme Inhibition: Assessing its potential as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Binding: Evaluating interactions with neurotransmitter receptors that could elucidate its effects on neuronal activity.

Several compounds share structural similarities with 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide. These include:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 7-chloro-3,4-dihydro-1H-2-benzopyran | Chlorinated benzopyran | Potential neuroprotective properties |

| 8-chloro-3,4-dihydrobenzofuran | Benzofuran structure | Anticancer activity |

| N-methylpropanamide | Simple amide structure | Basic amide functionality |

The uniqueness of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide lies in its combination of both the benzopyran scaffold and the chloro substituent, which may confer distinct biological properties compared to these similar compounds.